4-(9H-purin-6-ylamino)butanoic acid
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Description
“4-(9H-purin-6-ylamino)butanoic acid” is a chemical compound with the molecular formula C9H11N5O2 . It is also known by other names such as 4-Oxo-4-(1H-purin-6-ylamino)butanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C9H11N5O2. It has an average mass of 221.22 Da .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound similar to the one of interest, has been utilized to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application is significant for the development of light-induced controlled release systems, sensing technologies, and information processing devices due to its ability to facilitate UV-light-triggered permselective transport of ionic species through the channels (Ali et al., 2012).
Interaction with Human Serum Albumin
Research into the interaction between a closely related compound, (S)-2-(9H-purin-6-ylamino)-4-(methylthio) butanoic acid (PYMBA), and human serum albumin (HSA) has revealed insights into the binding mechanism of these compounds to HSA. This interaction is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, highlighting the role of hydrophobic forces in the binding process (Cui et al., 2010).
Supramolecular Synthons in Crystals
The study of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has provided insights into supramolecular synthons in their crystals. This research is foundational for the design of new materials and pharmaceuticals due to its focus on the crystal structure and hydrogen bonding patterns (PrakashShet et al., 2018).
Immunobiological Activity
Base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives have shown promise in immunological research due to their immunostimulatory and immunomodulatory potency. These findings are particularly relevant for the development of new immunotherapies and understanding the immune system's modulation (Doláková et al., 2005).
Fermentative Butanol Production
Research into the biological production of butanol, a process involving the conversion of organic matter by clostridia, highlights the potential of this compound in renewable energy sources. This work contributes to the broader efforts in developing sustainable biofuels and understanding the metabolic pathways involved in butanol production (Lee et al., 2008).
Properties
IUPAC Name |
4-(7H-purin-6-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-6(16)2-1-3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,1-3H2,(H,15,16)(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUZDMRFMRTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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